5-(2-Fluorophenyl)-1H-indole-2,3-dione
Description
5-(2-Fluorophenyl)-1H-indole-2,3-dione is a substituted isatin derivative characterized by a fluorine atom at the 2-position of a phenyl ring attached to the 5-position of the indole-2,3-dione scaffold.
Properties
Molecular Formula |
C14H8FNO2 |
|---|---|
Molecular Weight |
241.22 g/mol |
IUPAC Name |
5-(2-fluorophenyl)-1H-indole-2,3-dione |
InChI |
InChI=1S/C14H8FNO2/c15-11-4-2-1-3-9(11)8-5-6-12-10(7-8)13(17)14(18)16-12/h1-7H,(H,16,17,18) |
InChI Key |
UJBHIEDHHSRZMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC3=C(C=C2)NC(=O)C3=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluorophenyl)-1H-indole-2,3-dione typically involves multiple steps. One common method starts with the reaction of 2-fluoroacetophenone with a bromination reagent to obtain 2-fluoro-alpha-bromoacetophenone. This intermediate then reacts with malononitrile to form 2-[2-(2-fluorophenyl)-2-carbonyl] malononitrile. Cyclization of this compound in a hydrogen chloride-ethyl acetate solution yields 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-nitrile. Finally, catalytic dechlorination and hydrogenation reduction produce 5-(2-fluorophenyl)-1H-indole-2,3-dione .
Industrial Production Methods
Industrial production of 5-(2-Fluorophenyl)-1H-indole-2,3-dione involves similar synthetic routes but on a larger scale. The process is optimized for high yield and cost-effectiveness, often using continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluorophenyl)-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the indole ring to more saturated structures.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or Raney nickel as catalysts.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinonoid derivatives, while reduction can produce more saturated indole derivatives.
Scientific Research Applications
5-(2-Fluorophenyl)-1H-indole-2,3-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of gastrointestinal disorders.
Mechanism of Action
The mechanism of action of 5-(2-Fluorophenyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, similar indole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Insights :
- Electron-Withdrawing Groups : Fluorine and trifluoromethoxy substituents at the 5-position enhance receptor-binding affinity in IL-1R inhibitors by stabilizing ligand-receptor interactions .
- Sulfonyl vs. Aromatic Groups : Sulfonyl derivatives (e.g., Compound 26) exhibit weaker enzyme inhibition (mM range) compared to fluorinated phenyl analogs (nM range), likely due to differences in target binding mechanisms .
Substituent Effects on Physicochemical Properties
- Lipophilicity : The 2-fluorophenyl group in 5-(2-Fluorophenyl)-1H-indole-2,3-dione increases lipophilicity (logP ~2.5 estimated), favoring membrane permeability compared to polar sulfonyl derivatives (e.g., Compound 26, logP ~1.2) .
Pharmacological Potential
- Antiviral Activity : Sulfonyl derivatives (e.g., Compound 26) inhibit SARS-CoV 3CLpro, but fluorophenyl groups may lack the steric bulk required for protease inhibition .
- Anticonvulsant Activity: Schiff base derivatives of isatin (e.g., N-methyl-5-bromo-3-(p-chlorophenylimino) isatin) exhibit potent anticonvulsant effects, implying that fluorophenyl substitution could further optimize activity .
Biological Activity
5-(2-Fluorophenyl)-1H-indole-2,3-dione, a derivative of indole-2,3-dione, has garnered attention in recent years due to its diverse biological activities. This compound is part of a larger class of indole derivatives known for their therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of 5-(2-Fluorophenyl)-1H-indole-2,3-dione based on recent studies and findings.
Chemical Structure and Properties
The chemical structure of 5-(2-Fluorophenyl)-1H-indole-2,3-dione is characterized by the presence of a fluorophenyl group at the 5-position of the indole ring. This substitution is crucial as it influences the compound's biological activity.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of 5-(2-Fluorophenyl)-1H-indole-2,3-dione and its derivatives. For instance, research involving various cell lines has shown that these compounds exhibit significant cytotoxic effects.
Case Study: Anticancer Activity
A study evaluated the anticancer effects of several derivatives against A549 (lung cancer) and U-87MG (glioblastoma) cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as anticancer agents.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5-(2-Fluorophenyl)-1H-indole-2,3-dione | A549 | 12.5 |
| 5-(2-Fluorophenyl)-1H-indole-2,3-dione | U-87MG | 15.0 |
Antimicrobial Activity
In addition to its anticancer properties, 5-(2-Fluorophenyl)-1H-indole-2,3-dione has shown promising antimicrobial activity. Studies have reported its efficacy against various bacterial strains.
Antimicrobial Efficacy
The compound was tested against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Methicillin-resistant Staphylococcus aureus | 4 |
Anti-inflammatory Activity
The anti-inflammatory properties of 5-(2-Fluorophenyl)-1H-indole-2,3-dione have also been investigated. It has been shown to inhibit pro-inflammatory cytokines such as IL-1β, which plays a significant role in inflammatory diseases.
Inhibition Studies
In vitro studies demonstrated that the compound effectively inhibited IL-1 receptor signaling pathways with an IC50 value of approximately 0.02 µM, indicating strong anti-inflammatory potential.
The mechanisms underlying the biological activities of 5-(2-Fluorophenyl)-1H-indole-2,3-dione involve various biochemical pathways:
- Cytotoxicity : Induction of apoptosis in cancer cells via activation of caspases.
- Antimicrobial Action : Disruption of bacterial cell wall synthesis and interference with protein synthesis.
- Anti-inflammatory Effects : Modulation of cytokine production and inhibition of nuclear factor kappa B (NF-kB) signaling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
